molecular formula C8H11N3O B15071730 2-(2-(Aziridin-1-yl)ethoxy)pyrazine

2-(2-(Aziridin-1-yl)ethoxy)pyrazine

Cat. No.: B15071730
M. Wt: 165.19 g/mol
InChI Key: RRLHPNLPBCQJEE-UHFFFAOYSA-N
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Description

2-(2-(Aziridin-1-yl)ethoxy)pyrazine is a chemical compound that features both an aziridine ring and a pyrazine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. Pyrazines are six-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The combination of these two rings in a single molecule makes this compound an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine typically involves the reaction of aziridine with a pyrazine derivative. One common method is the nucleophilic substitution reaction where aziridine is reacted with 2-chloroethoxy pyrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply to the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Aziridin-1-yl)ethoxy)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring with an amine would yield a secondary amine derivative.

Scientific Research Applications

2-(2-(Aziridin-1-yl)ethoxy)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine involves its high reactivity due to the aziridine ring. The ring strain in the aziridine makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The pyrazine ring can also participate in various chemical reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A three-membered nitrogen-containing ring known for its high reactivity.

    Pyrazine: A six-membered nitrogen-containing ring found in many natural products and pharmaceuticals.

    2-(2-(Aziridin-1-yl)ethoxy)benzene: A similar compound where the pyrazine ring is replaced with a benzene ring.

Uniqueness

2-(2-(Aziridin-1-yl)ethoxy)pyrazine is unique due to the combination of the highly reactive aziridine ring and the versatile pyrazine ring in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-[2-(aziridin-1-yl)ethoxy]pyrazine

InChI

InChI=1S/C8H11N3O/c1-2-10-8(7-9-1)12-6-5-11-3-4-11/h1-2,7H,3-6H2

InChI Key

RRLHPNLPBCQJEE-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCOC2=NC=CN=C2

Origin of Product

United States

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